3,6-difluoro-2-methylpyridine
Description
Properties
CAS No. |
1227598-05-1 |
|---|---|
Molecular Formula |
C6H5F2N |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Difluoro 2 Methylpyridine
Precursor Synthesis and Functionalization Strategies
The construction of the 3,6-difluoro-2-methylpyridine scaffold typically begins with simpler, more accessible pyridine (B92270) precursors. The core challenge lies in the selective functionalization of the pyridine ring at the C-2, C-3, and C-6 positions.
Derivatization from Simple Pyridine Systems
The most common starting points for the synthesis of substituted pyridines are simple, commercially available pyridine derivatives. For this compound, a logical precursor is 2-methylpyridine (B31789) (α-picoline). The synthetic challenge is to introduce the two fluorine atoms regioselectively onto the 2-picoline framework. Direct fluorination is often difficult and unselective; therefore, multi-step sequences involving the introduction of other functional groups that can be subsequently converted to fluorine are typically employed.
Halogenation and Directed Fluorination Techniques
The introduction of fluorine atoms onto the pyridine ring can be achieved through various halogenation and fluorination methods. The choice of technique depends on the desired position of the fluorine atom, as the electronic nature of the pyridine ring directs substitution to specific locations.
Halogenation: Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient nature and typically requires harsh conditions, such as the use of strong acids and high temperatures, to proceed. nih.govchemrxiv.org When successful, EAS reactions on pyridine tend to direct incoming electrophiles to the 3-position. nih.govchemrxiv.org
Fluorination Techniques: Two primary strategies are used for introducing fluorine: nucleophilic and electrophilic fluorination.
Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine at the 2- and 6-positions (α- and γ-positions) of the pyridine ring. googleapis.com The reaction, often called the Halex (halogen exchange) process, involves treating a chlorinated or brominated pyridine precursor with a fluoride (B91410) salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. researchgate.netgoogle.com The electron-withdrawing nitrogen atom activates the α- and γ-positions towards nucleophilic attack, making this an efficient way to introduce the C-6 fluorine.
Electrophilic Fluorination: Introducing fluorine at the 3-position (β-position) is more challenging and often requires modern electrophilic fluorinating agents. Reagents such as Selectfluor® (F-TEDA-BF₄) are capable of delivering an electrophilic fluorine species ("F+"). evitachem.com A key strategy involves the electrophilic fluorination of a more electron-rich precursor, such as a 1,2-dihydropyridine, which can then be aromatized to yield the fluorinated pyridine. nih.govnih.govmdpi.com
Balz-Schiemann Reaction and Variants: An alternative route to introduce fluorine involves the diazotization of an aminopyridine precursor, followed by fluorodediazoniation. sigmaaldrich.com For instance, a 3-aminopyridine (B143674) derivative can be converted to a diazonium salt and subsequently treated with a fluoride source to install a fluorine atom at the 3-position. google.com
| Fluorination Method | Target Position | Typical Reagents | Mechanism |
| Nucleophilic Substitution (Halex) | 2- and 6- | KF, CsF | SNAr |
| Electrophilic Fluorination | 3- and 5- | Selectfluor® | EAS on activated precursors |
| Balz-Schiemann Reaction | Various | NaNO₂, HBF₄/HF | Diazotization-Fluorodediazoniation |
Regioselective Introduction of Methyl Group at the 2-Position
The most direct method for ensuring the presence of the methyl group at the 2-position is to begin the synthesis with a precursor that already contains this feature, such as 2-methylpyridine (2-picoline) or one of its derivatives. This approach bypasses the potential challenges and side reactions associated with methylating a pre-functionalized pyridine ring.
Alternatively, methods for the direct methylation of pyridines exist, although achieving regioselectivity can be complex. Modern catalytic approaches, such as rhodium-catalyzed methylation using methanol, have been developed for the C-3/5 methylation of certain pyridines. rsc.org For C-2 methylation, strategies often involve directed ortho-metalation, where a directing group on the pyridine ring guides a strong base to deprotonate the 2-position, followed by quenching with a methylating agent like methyl iodide.
Direct and Indirect Synthetic Pathways
The assembly of this compound is accomplished through carefully planned sequences that combine the aforementioned functionalization strategies. These can range from linear, multi-step syntheses to more streamlined one-pot procedures.
Multi-step Reaction Sequences for Selective Fluorination and Methylation
A logical, albeit lengthy, approach to synthesizing this compound involves a step-by-step functionalization of a 2-methylpyridine precursor. One potential pathway could involve the following sequence:
Initial Halogenation: Introduction of a chlorine or bromine atom at the 6-position of a 2-methylpyridine derivative.
Introduction of a Functional Group at C-3: Nitration or amination at the 3-position to install a handle for the second fluorine atom.
Nucleophilic Fluorination (Halex Reaction): Conversion of the 6-halo group to a 6-fluoro group using KF or CsF. researchgate.netgoogle.com
Conversion of the C-3 Functional Group: If a 3-amino group was introduced, it could be converted to the 3-fluoro group via a modified Balz-Schiemann or Sandmeyer-type reaction. google.com
An alternative indirect pathway involves the synthesis and subsequent fluorination of a dihydropyridine (B1217469) intermediate. This approach leverages the reactivity of the non-aromatic precursor to achieve the desired substitution pattern before a final aromatization step. evitachem.comnih.govmdpi.com
A summary of a plausible multi-step pathway is outlined below:
| Step | Reaction Type | Starting Material | Key Reagents | Product | Objective |
| 1 | Nitration | 2-Methyl-6-chloropyridine | HNO₃, H₂SO₄ | 2-Methyl-3-nitro-6-chloropyridine | Introduce C-3 functional group |
| 2 | Nucleophilic Fluorination | 2-Methyl-3-nitro-6-chloropyridine | KF or CsF | 2-Methyl-3-nitro-6-fluoropyridine | Introduce C-6 fluorine |
| 3 | Reduction | 2-Methyl-3-nitro-6-fluoropyridine | H₂, Pd/C or SnCl₂ | 3-Amino-2-methyl-6-fluoropyridine | Prepare for diazotization |
| 4 | Diazotization/Fluorination | 3-Amino-2-methyl-6-fluoropyridine | NaNO₂, HF-Pyridine | This compound | Introduce C-3 fluorine |
One-Pot Synthesis Innovations and Tandem Reactions
To improve synthetic efficiency, reduce waste, and simplify purification processes, researchers focus on developing one-pot and tandem reaction sequences. In this context, multiple chemical transformations are carried out in a single reaction vessel without isolating intermediate compounds.
For fluorinated pyridines, a tandem reaction could involve a sequential nucleophilic substitution. For example, a precursor like 2-methyl-3,6-dichloropyridine could potentially be reacted under carefully controlled conditions to first substitute one chlorine and then the other in a single pot. researchgate.net
Innovations in this area also include one-pot procedures starting from highly reactive intermediates. Research has shown that 1,2-dihydropyridines can react with an excess of an electrophilic fluorinating agent like Selectfluor® to undergo a sequence of fluorination and subsequent elimination or rearrangement reactions in a single pot, leading directly to functionalized pyridine products. nih.govmdpi.com While not explicitly demonstrated for this compound, this methodology represents a modern approach to streamlining the synthesis of complex fluorinated heterocycles. nih.gov
Catalytic Approaches in this compound Synthesis
Transition Metal-Catalyzed Syntheses of Fluoropyridines
Transition metal catalysis has become a powerful tool for constructing carbon-fluorine bonds and for the assembly of the pyridine ring itself. nih.govd-nb.info Various metals, including palladium, rhodium, copper, and silver, have been employed to facilitate the synthesis of fluorinated pyridines. merckmillipore.combeilstein-journals.org
One prominent strategy involves the Rh(III)-catalyzed C-H functionalization to build the fluoropyridine core. nih.govnih.gov This approach allows for the direct coupling of α-fluoro-α,β-unsaturated oximes with alkynes to form multi-substituted 3-fluoropyridines. acs.org The reactions are often tolerant of various functional groups and can be conveniently set up in the air on a benchtop. nih.govacs.org The choice of catalyst and ligands is crucial for the reaction's success, with systems like [Cp*RhCl2]2 paired with a metal acetate (B1210297) salt being effective. nih.govacs.org
Another significant advancement is the palladium-catalyzed C-H fluorination of pyridines using electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). nih.gov Mechanistic studies suggest the formation of a reactive Pd(IV)-F electrophile that can fluorinate weakly nucleophilic arenes at room temperature. nih.gov Silver-mediated C-H fluorination, for instance using AgF₂, also provides a method for the site-selective fluorination of pyridines and related nitrogen-containing heterocycles. orgsyn.org
Photoredox catalysis, often using iridium-based catalysts, presents another modern approach. For example, the synthesis of 3-fluoropyridines can be achieved through the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate. acs.org
Below is a table summarizing representative transition metal-catalyzed reactions for fluoropyridine synthesis.
| Catalyst System | Reactants | Product Type | Key Features |
| [Cp*RhCl₂]₂/CsOPiv | α-fluoro-α,β-unsaturated oxime, alkyne | 3-Fluoropyridine | C-H functionalization; tolerant of air and moisture. nih.govacs.org |
| Pd(OAc)₂ with ligand | Aryl triflate/bromide, fluoride source | Aryl fluoride | Aromatic C-H fluorination at room temperature. nih.gov |
| fac-Ir(ppy)₃ | α,α-difluoro-β-iodoketone, silyl enol ether | 3-Fluoropyridine | Visible-light photoredox catalysis; one-pot procedure. acs.org |
| AgF₂ | Pyridine or diazine | Fluorinated pyridine | Site-selective C-H fluorination adjacent to nitrogen. orgsyn.org |
Organocatalysis and Biocatalysis in Fluoropyridine Ring Construction
While transition metal catalysis is well-established, organocatalysis and biocatalysis represent emerging frontiers for the synthesis of fluorinated heterocycles, driven by goals of sustainability and novel reactivity.
Organocatalysis , which uses small, metal-free organic molecules to accelerate reactions, has been successfully applied to the enantioselective synthesis of various fluorinated compounds. nih.govjohnshopkins.edu Methodologies often involve the direct introduction of a fluorine atom or the use of fluorine-containing building blocks in reactions like Michael additions. nih.gov For instance, chiral iodine catalysts have been used for asymmetric nucleophilic fluorination. nih.gov While the direct organocatalytic construction of the fluoropyridine ring is a developing area, the principles have been demonstrated in the synthesis of other fluorinated heterocycles and complex molecules, suggesting future applicability. rutgers.edu
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild, aqueous conditions. The key enzyme in biological C-F bond formation is the fluorinase . acsgcipr.org This enzyme catalyzes the SN2 reaction between a fluoride ion and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). acsgcipr.orgmuni.cz While the substrate scope of natural fluorinases is limited, protein engineering efforts are underway to expand their applicability. dtu.dk The direct synthesis of fluoropyridines using fluorinases has not been extensively reported, but the use of enzyme cascades—combining multiple enzymes in one pot—is a promising strategy for producing complex molecules. researchgate.net Future research may focus on engineering enzymes or entire metabolic pathways for the de novo biosynthesis of fluorinated pyridines. ijarsct.co.in
Green Chemistry Principles in Synthetic Route Design
The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent Selection and Minimization
Solvent choice has a profound impact on the environmental footprint of a chemical process. Traditional syntheses often use hazardous chlorinated solvents like dichloromethane (B109758) or chloroform. ijarsct.co.in Green chemistry promotes the use of safer, more benign alternatives. ijsr.net For pyridine synthesis, this includes:
Aqueous-phase reactions : Utilizing water as a solvent where possible. ijarsct.co.in
Alternative benign solvents : Employing solvents like ethanol (B145695) or exploring highly fluorinated compounds known as fluorous solvents. ijarsct.co.inijsr.net
Solvent-free reactions : Microwave-assisted organic synthesis (MAOS) can often be performed without any solvent, which significantly reduces waste and can dramatically shorten reaction times. nih.govmdpi.com
In the context of fluoropyridine synthesis via nucleophilic substitution, the choice of solvent can also directly influence reaction efficiency. For instance, using a mixture of an aprotic amide (e.g., N-methylpyrrolidone) and an aromatic hydrocarbon (e.g., toluene) has been shown to improve selectivity and yield compared to using the aprotic amide alone. googleapis.com
Atom Economy and Process Efficiency Considerations
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. beilstein-journals.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful than substitution or elimination reactions that generate stoichiometric byproducts.
Many traditional fluorination methods suffer from poor atom economy. For example, the use of sulfur-based fluorinating agents like DAST generates significant byproducts. acsgcipr.org In contrast, catalytic approaches are designed to maximize the incorporation of materials into the final product. researchgate.netresearchgate.net For instance, a catalytic cycle reuses the catalyst, avoiding its consumption as a stoichiometric reagent.
Process efficiency is also enhanced by methodologies that reduce the number of synthetic steps. One-pot multicomponent reactions, where three or more reactants are combined to form a product in a single step, are highly efficient. nih.gov These strategies simplify purification procedures, save energy, and reduce solvent use, aligning closely with the goals of green chemistry.
Methodologies for Optimization and Scale-Up of Synthetic Protocols
Transitioning a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and consistent product quality.
Key considerations for the optimization and scale-up of fluoropyridine synthesis include:
Reaction Conditions : A Chinese patent highlights a process for fluoropyridine compounds designed for industrialization by optimizing conditions to be milder (e.g., normal temperature) and improve yields, thereby lowering energy consumption. google.com For reactions like the synthesis of 2,6-difluoropyridine (B73466), maintaining a precise temperature range (e.g., 175-192°C) is critical to achieving practical reaction rates while minimizing solvent degradation. google.com
Solvent and Reagent Control : On a large scale, the purity of reagents and solvents is paramount. For example, in the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine (B45657) and KF, the reaction medium (DMSO) must have very low water content to prevent side reactions. google.com
Purification : The method of product isolation must be scalable. Distilling the product as it is formed can be an effective strategy to maximize yield and simplify purification by removing it from the reaction mixture, thereby preventing potential degradation. google.com
Process Safety and Reliability : Designing a synthetic route that avoids harsh or hazardous reagents (e.g., anhydrous HF) and unstable intermediates is crucial for large-scale production. google.com The development of robust processes that are tolerant of minor fluctuations in conditions, such as reactions that can be run in the air instead of under an inert atmosphere, simplifies manufacturing. nih.gov Exploratory process development and kilogram-scale synthesis of related heterocyclic compounds provide valuable insights into addressing these challenges. nih.gov
By systematically optimizing these parameters, synthetic protocols for producing this compound can be made more efficient, reliable, and suitable for large-scale manufacturing.
Reactivity and Transformation Pathways of 3,6 Difluoro 2 Methylpyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring is inherently electron-deficient, a characteristic that makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halides. The presence of two fluorine atoms further activates the 3,6-difluoro-2-methylpyridine ring for such reactions. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
In this compound, the two fluorine atoms are in chemically distinct environments, leading to a high degree of regioselectivity in SNAr reactions. The position of nucleophilic attack is primarily governed by the ability of the heterocyclic nitrogen to stabilize the anionic Meisenheimer intermediate formed during the reaction.
Nucleophilic attack at positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen is strongly favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. In contrast, attack at meta positions (C-3, C-5) does not allow for this stabilization.
In the case of this compound, the fluorine atom at the C-6 position is ortho to the nitrogen, whereas the fluorine at the C-3 position is meta. Consequently, nucleophilic attack occurs almost exclusively at the C-6 position. The attack at C-6 generates a Meisenheimer intermediate where the negative charge is stabilized by both the adjacent nitrogen atom and the fluorine at C-3. Attack at the C-3 position would yield a much less stable intermediate, making this pathway kinetically unfavorable. Studies on similarly substituted polyhalopyridines confirm that nucleophilic substitution preferentially occurs at the 4-position, followed by the 2- and 6-positions, over the 3- and 5-positions. researchgate.netrsc.org
| Nucleophile (Nu) | Reaction Site | Major Product | Rationale |
|---|---|---|---|
| CH₃O⁻ (Sodium Methoxide) | C-6 | 3-Fluoro-6-methoxy-2-methylpyridine | The C-6 position is activated by the ortho-nitrogen, which stabilizes the Meisenheimer intermediate. |
| R₂NH (Secondary Amine) | C-6 | N-Alkyl-3-fluoro-2-methylpyridin-6-amine | Attack at the C-6 position is electronically favored due to stabilization by the ring nitrogen. |
| SH⁻ (Hydrosulfide) | C-6 | 3-Fluoro-2-methylpyridine-6-thiol | The ortho-relationship to the ring nitrogen directs the nucleophile to the C-6 carbon. |
Substituents on the pyridine ring can significantly modify its reactivity towards nucleophiles. The methyl group at the C-2 position in this compound exerts two primary effects: electronic and steric.
Electronic Effect: As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect. cognitoedu.org This effect slightly increases the electron density of the aromatic ring, which modestly deactivates it toward attack by nucleophiles compared to an unsubstituted ring. However, this deactivating effect is minor and generally outweighed by the strong activating influence of the ring nitrogen and the fluorine atoms.
Steric Effect: The methyl group provides steric hindrance, which can affect the rate and regioselectivity of the reaction. While the primary site of attack (C-6) is relatively distant, the methyl group at C-2 significantly obstructs the C-3 position. This steric hindrance further disfavors any potential nucleophilic attack on the C-3 fluorine, reinforcing the inherent electronic preference for substitution at C-6. Studies on related systems have shown that increasing methyl substitution near a reaction center raises the activation barrier for substitution reactions due to steric crowding. mdpi.comnih.gov
Following the initial, highly regioselective substitution at the C-6 position, the resulting product, a 3-fluoro-6-substituted-2-methylpyridine, still contains a fluorine atom. This raises the possibility of a second SNAr reaction to achieve polysubstitution.
The displacement of the remaining fluorine at the C-3 position is significantly more challenging than the first substitution. The C-3 position is meta to the ring nitrogen and is not electronically activated for nucleophilic attack. Therefore, a subsequent substitution at this position would require much harsher reaction conditions (e.g., higher temperatures, stronger nucleophiles, or extended reaction times). The electronic nature of the substituent installed at C-6 will also influence the feasibility of a second substitution; an electron-withdrawing group at C-6 would make the ring more amenable to a second attack than an electron-donating group. The stepwise substitution of polyfluorinated pyridines, such as pentafluoropyridine (B1199360), demonstrates that sequential displacement is possible, but the reactivity of each position varies greatly. rsc.org
| Step | Reactant | Reagents & Conditions | Product | Comments |
|---|---|---|---|---|
| 1 | This compound | Nucleophile 1 (e.g., NaOCH₃), Mild conditions | 3-Fluoro-6-methoxy-2-methylpyridine | Highly regioselective substitution at the activated C-6 position. |
| 2 | 3-Fluoro-6-methoxy-2-methylpyridine | Nucleophile 2 (e.g., R₂NH), Harsh conditions (high temp.) | 6-Methoxy-2-methyl-N-alkylpyridin-3-amine | Substitution at the non-activated C-3 position requires more forcing conditions. |
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution on a pyridine ring is notoriously difficult. The electronegative nitrogen atom strongly deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, the basic nitrogen atom is readily protonated or coordinates to Lewis acids under typical EAS reaction conditions (e.g., nitration or Friedel-Crafts), which introduces a positive charge and further deactivates the ring to an extreme degree. wikipedia.orgyoutube.com Therefore, EAS reactions with this compound, if they occur at all, would require severe conditions.
Specific competitive studies on the halogenation and nitration of this compound are not widely reported, largely due to the ring's profound deactivation. Generally, the nitration of pyridines requires aggressive reagents like a mixture of concentrated nitric and sulfuric acids at high temperatures. youtube.com Similarly, direct halogenation often necessitates high temperatures or the use of oleum. youtube.com Given the presence of two additional deactivating fluorine atoms, it is expected that this compound would be exceptionally unreactive towards electrophiles. Any such reaction would likely proceed in very low yield and require forcing conditions that could risk degradation of the starting material.
Should an EAS reaction occur, the position of substitution would be determined by the combined directing effects of the nitrogen, fluorine, and methyl groups. The available positions for substitution are C-4 and C-5.
Ring Nitrogen: This is the most powerful influence. It is strongly deactivating and a strong meta-director, favoring substitution at C-3 and C-5. wikipedia.org
Fluorine Substituents: Halogens are deactivating via induction but are ortho, para-directors due to resonance donation of their lone pairs. The C-3 fluorine directs to C-2 (blocked), C-4, and C-6 (blocked). The C-6 fluorine directs to C-5. unizin.org
Methyl Substituent: This is a weakly activating group and an ortho, para-director. The C-2 methyl group directs to C-3 (blocked), C-4, and C-6 (blocked). lumenlearning.com
The outcome is a competition between these directing effects. The overriding factor in deactivated pyridine systems is the meta-directing influence of the ring nitrogen. Attack at C-4 is highly disfavored as it is para to the deactivating nitrogen. Attack at C-5, however, is meta to the nitrogen. This position is also directed to by the C-6 fluorine atom. Therefore, the C-5 position is the most probable site for electrophilic attack.
| Substituent | Effect on Ring | Directing Influence | Favored Position(s) |
|---|---|---|---|
| Nitrogen (at C-1) | Strongly Deactivating | meta-director | C-3 (blocked), C-5 |
| Methyl (at C-2) | Weakly Activating | ortho, para-director | C-3 (blocked), C-4, C-6 (blocked) |
| Fluorine (at C-3) | Deactivating | ortho, para-director | C-2 (blocked), C-4, C-6 (blocked) |
| Fluorine (at C-6) | Deactivating | ortho, para-director | C-5 |
| Predicted Net Outcome | C-5 (due to dominant meta-direction from ring nitrogen) |
Organometallic Cross-Coupling Reactions
Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For fluorinated heterocycles like this compound, these reactions offer pathways to introduce diverse substituents, although the inertness of the carbon-fluorine bond presents unique challenges.
Suzuki, Sonogashira, Heck, and Stille Couplings at Halogenated Centers
The Suzuki, Sonogashira, Heck, and Stille reactions are cornerstone palladium-catalyzed cross-couplings that typically involve the reaction of an organometallic reagent with an organic halide. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org The reactivity of the halide in these reactions generally follows the trend I > Br > Cl >> F. Due to the exceptional strength of the C-F bond, the fluorine atoms in this compound are not reactive under standard cross-coupling conditions that readily cleave C-Br or C-I bonds. wikipedia.org
The general mechanisms for these reactions involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com
Suzuki-Miyaura Coupling: Employs an organoboron reagent (boronic acid or ester) and requires a base for the transmetalation step.
Sonogashira Coupling: Couples a terminal alkyne with an organic halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org
Heck Reaction: Involves the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com
Stille Coupling: Uses an organotin compound (organostannane) as the coupling partner. wikipedia.orglibretexts.org While versatile and tolerant of many functional groups, the toxicity of tin reagents is a significant drawback. organic-chemistry.orgwikipedia.org
For these reactions to proceed at the fluorinated centers of this compound, specialized conditions promoting C–F bond activation are necessary.
| Coupling Reaction | Organometallic Reagent | Typical Electrophile | Key Catalyst Components |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Ar-X (X=I, Br, OTf) | Pd(0) catalyst, Base |
| Sonogashira | R-C≡C-H | Ar-X (X=I, Br) | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Heck | Alkene | Ar-X (X=I, Br, OTf) | Pd(0) catalyst, Base |
| Stille | R-Sn(Alkyl)₃ | Ar-X (X=I, Br, OTf) | Pd(0) catalyst |
C–F Bond Activation Strategies in Cross-Coupling
The activation of C–F bonds is a significant challenge in organic synthesis due to their high bond dissociation energy. nih.gov However, cleavage of these bonds is essential for the functionalization of fluoroaromatics like this compound via cross-coupling. Research has focused on developing transition-metal systems capable of overcoming this energy barrier. mdpi.com
Strategies for C–F bond activation can be broadly categorized:
Use of Highly Reactive Metals: Low-valent, electron-rich transition metals, particularly nickel and palladium complexes, are often employed. Nickel(0) complexes have shown particular promise in cleaving C-F bonds, including those on pyridine rings. mdpi.comchemrxiv.orgchemrxiv.org
Ligand-Assisted Activation: The design of the ligand sphere around the metal center is crucial. Electron-rich and sterically bulky ligands can promote the oxidative addition of the C–F bond to the metal center.
Substrate Electronic Effects: The inherent electron deficiency of the pyridine ring, enhanced by the two electron-withdrawing fluorine atoms, makes the C–F bonds more susceptible to nucleophilic attack by a low-valent metal center.
Regioselectivity: In molecules like 2,6-difluoropyridine (B73466), studies have shown that C–F activation can occur selectively at the 2- and 6-positions. chemrxiv.org For this compound, activation would be expected at the C6 position, which is ortho to the nitrogen, and potentially at the C3 position, though the C6 position is generally more activated due to the direct influence of the heteroatom. The steric hindrance from the adjacent methyl group at C2 might also influence the selectivity of C-F activation at the C3 position.
| Activation Strategy | Description | Example System |
|---|---|---|
| Metal-Mediated Oxidative Addition | Direct insertion of a low-valent metal (e.g., Ni(0), Pd(0)) into the C–F bond. | [Ni(iPrPN)(COD)] for hydrodefluorination of 2,6-difluoropyridines. chemrxiv.org |
| Lewis Acid Promotion | A Lewis acid coordinates to the fluorine atom, weakening the C–F bond and facilitating cleavage. nih.gov | AlClₓFᵧ species used to decrease the energy barrier for C-F bond cleavage. researchgate.net |
| Heterocycle-Assisted Cleavage | Coordination of the pyridine nitrogen to a metal or reagent can facilitate intramolecular C–F bond activation at an ortho position. mdpi.com | Intramolecular Li/F interaction promoting C-F cleavage. mdpi.com |
Ligand Design and Catalyst Performance in Fluoropyridine Transformations
The success of cross-coupling reactions involving challenging substrates like fluoropyridines is highly dependent on the catalyst system. The ligand's properties—both steric and electronic—are paramount in controlling catalyst activity, stability, and selectivity. mdpi.comacs.org
Key aspects of ligand and catalyst design include:
Steric Bulk: Large, bulky ligands, such as those with adamantyl or tert-butylphosphine groups (e.g., RuPhos, BrettPhos), can promote the formation of coordinatively unsaturated, highly reactive monoligated L₁Pd(0) species. nih.govacs.org These species are often more effective at oxidative addition into strong bonds like C-F.
Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step of the catalytic cycle.
Precatalysts: Modern cross-coupling often utilizes well-defined precatalysts. These are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, offering better control over the active catalyst concentration and improving reproducibility. nih.gov
The performance of a catalyst is evaluated based on its activity (turnover number/frequency), selectivity (chemo-, regio-, and stereoselectivity), and stability. mdpi.com For the transformation of this compound, a successful catalyst system would likely involve a palladium or nickel source combined with a sterically demanding, electron-rich phosphine (B1218219) ligand capable of facilitating the difficult C-F oxidative addition step.
Functional Group Interconversions on the Methyl Group
Beyond modifying the pyridine core, the methyl group at the C2 position serves as a versatile handle for a range of functional group transformations, providing alternative pathways to novel derivatives.
Oxidation and Reduction Chemistry
The methyl group of 2-methylpyridines can be oxidized to various higher oxidation states, most commonly to a carboxylic acid. The oxidation of methylpyridines to their corresponding pyridine carboxylic acids (picolinic acids) is a well-established transformation. acs.org One documented method involves the use of a halogen oxidizing agent, such as molecular chlorine, in an aqueous solution. This reaction can be promoted by actinic radiation, leading to the formation of the carboxyl function. google.com Applying this to this compound would be expected to yield 3,6-difluoropicolinic acid, a valuable synthetic intermediate.
Reduction chemistry for this specific compound is less documented but would typically apply to derivatives formed from oxidation. For example, if the methyl group were oxidized to a carboxylic acid, the resulting 3,6-difluoropicolinic acid could undergo standard reduction protocols to yield the corresponding alcohol (2-(hydroxymethyl)-3,6-difluoropyridine) or, under more forcing conditions, back to the methyl group.
Side-Chain Halogenation and Derivatization
The benzylic-like protons of the methyl group on the pyridine ring are susceptible to radical halogenation. This allows for the direct installation of one or more halogen atoms on the side chain. For instance, processes for the side-chain fluorination of 3-methylpyridine (B133936) have been developed, reacting the substrate with hydrogen fluoride (B91410) and chlorine at elevated temperatures to yield 3-(trifluoromethyl)pyridine, 3-(chlorodifluoromethyl)pyridine, and 3-(difluoromethyl)pyridine. google.com A similar approach could be applied to this compound to synthesize 3,6-difluoro-2-(trihalomethyl)pyridine derivatives.
Once halogenated, the side chain becomes a prime site for further derivatization through nucleophilic substitution reactions. The resulting 2-(halomethyl), 2-(dihalomethyl), or 2-(trihalomethyl) groups can be converted into a wide array of other functional groups. For example, a 2-(bromomethyl) derivative could be transformed into:
Alcohols: via hydrolysis.
Ethers: by reaction with alkoxides.
Esters: by reaction with carboxylates.
Amines: by reaction with ammonia (B1221849) or amines.
Furthermore, specialized derivatizing agents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) highlight the utility of pyridinium-based reagents in functionalizing groups such as hydroxyls, which could be installed on the side chain via an oxidation-reduction sequence. nih.gov This demonstrates the potential for multi-step synthetic sequences starting from the methyl group.
Dearomatization and Hydrogenation Studies of Fluoropyridines
The dearomatization and subsequent hydrogenation of fluorinated pyridines are important pathways for the synthesis of fluorinated piperidines, which are valuable building blocks in medicinal chemistry. acs.orgnih.govnih.gov The direct hydrogenation of the pyridine ring is often challenging due to the aromatic stability and potential for catalyst poisoning by the nitrogen lone pair. nih.gov
Research on various fluoropyridines has demonstrated that these challenges can be overcome using specific catalytic systems. For instance, a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed for the synthesis of all-cis-(multi)fluorinated piperidines from their corresponding fluoropyridine precursors. nih.gov This method is notable for its high diastereoselectivity. nih.gov
Another approach involves a palladium-catalyzed hydrogenation, which has been shown to be effective for a broad range of fluoropyridines, including those that are not amenable to rhodium catalysis. nih.gov This method is also tolerant to air and moisture. nih.gov In many cases, the hydrogenation of fluoropyridines results in the fluorine atoms occupying an axial position in the resulting piperidine (B6355638) chair conformation. nih.gov
While specific data for this compound is not provided in the searched literature, the general findings for other fluoropyridines are summarized below.
Table 1: Catalytic Systems for the Hydrogenation of Fluoropyridines
| Catalyst System | Substrate Scope | Key Features |
|---|---|---|
| Rhodium(I) complex and pinacol (B44631) borane | Various fluoropyridines | Highly diastereoselective, leads to all-cis products |
This table presents generalized data from studies on various fluoropyridines and does not represent specific results for this compound.
Ring Modification and Rearrangement Processes
Information regarding the ring modification and rearrangement processes of this compound is scarce in the available literature. However, general principles of pyridine chemistry and the influence of fluorine substituents can be considered to predict potential transformations.
Skeletal editing of the pyridine ring to form other cyclic systems, such as benzenes and naphthalenes, has been reported but typically involves multi-step sequences including dearomatization, cycloaddition, and rearomatization. The applicability of these methods to a difluoro-methyl-substituted pyridine has not been detailed.
Ring expansion reactions, for instance, to form diazepines, have also been explored for pyridines. These transformations often proceed through the formation of a pyridinium (B92312) ylide followed by a photochemically or thermally induced rearrangement. The electronic effects of the two fluorine atoms and the methyl group in this compound would likely influence the stability of any ylide intermediate and the subsequent rearrangement pathway.
Similarly, ring-opening reactions of the pyridine nucleus are known but are generally observed under specific conditions, often involving metal complexes or strong nucleophiles. The strong carbon-fluorine bonds in this compound would likely require harsh conditions for any ring-opening to occur.
Due to the lack of specific experimental data for this compound, a data table for this section cannot be generated. Further research is required to elucidate the specific ring modification and rearrangement pathways available to this compound.
Computational and Theoretical Investigations of 3,6 Difluoro 2 Methylpyridine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to predict molecular geometries, energies, and orbital distributions.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized, or ground state, geometry of a molecule by finding the lowest energy arrangement of its atoms. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles.
Despite the prevalence of DFT for studying fluorinated pyridine (B92270) derivatives, a specific search of scientific databases and literature did not yield any published studies that report the results of DFT calculations for the ground state geometry of 3,6-difluoro-2-methylpyridine.
Molecular Orbital Analysis and Frontier Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—the frontier orbitals—is crucial for predicting a molecule's reactivity, electronic transitions, and kinetic stability. The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity.
No specific molecular orbital analysis, including HOMO-LUMO energies or their spatial distributions, has been published for this compound. While theoretical studies on related molecules like 2,3-difluoropyridine (B50371) have explored how fluorine positioning affects molecular orbitals, this specific isomer has not been similarly characterized in the available literature.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for mapping the pathways of chemical reactions. By modeling the energy landscape of a reaction, researchers can identify transition states, intermediates, and predict the feasibility of different mechanisms.
Transition State Characterization and Reaction Pathway Prediction
The characterization of transition states—the highest energy points along a reaction coordinate—is essential for understanding reaction kinetics. Computational tools can predict the geometry and energy of these transient structures, thereby mapping the most likely reaction pathway. However, no computational studies detailing the transition states or predicting reaction pathways for reactions involving this compound are available in the public domain.
Kinetic and Thermodynamic Parameters of Reactions
From the computed energy profiles of a reaction, key kinetic parameters (such as activation energies) and thermodynamic parameters (such as reaction enthalpies and free energies) can be derived. This information is critical for predicting reaction rates and product distributions. There are currently no published computational studies providing such kinetic or thermodynamic data for reactions of this compound.
Conformational Analysis and Molecular Dynamics Simulations
For flexible molecules, conformational analysis is used to identify stable rotational isomers (conformers). Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into molecular motion, conformational changes, and interactions with other molecules, such as solvents.
Given the relatively rigid structure of the pyridine ring, extensive conformational flexibility is not expected for this compound beyond the rotation of the methyl group. A literature search found no records of conformational analyses or molecular dynamics simulations performed on this compound.
Structure-Reactivity Relationships: Theoretical Frameworks for Fluorine Effects
The reactivity of this compound is significantly modulated by the presence and position of its substituents—two fluorine atoms and a methyl group—on the pyridine ring. Theoretical frameworks, primarily rooted in quantum chemistry and employing methods like Density Functional Theory (DFT), are essential for elucidating these effects.
The fluorine atoms at the 3- and 6-positions exert strong electronic effects on the pyridine ring. These effects can be broadly categorized as:
Inductive Effect (-I): Fluorine is the most electronegative element, leading it to withdraw electron density from the carbon atoms to which it is attached. This strong inductive withdrawal (-I effect) decreases the electron density of the entire aromatic ring system. This reduction in electron density deactivates the ring towards electrophilic aromatic substitution and lowers the basicity of the pyridine nitrogen atom.
Mesomeric Effect (+M): The lone pairs on the fluorine atoms can be delocalized into the π-system of the pyridine ring. This resonance or mesomeric effect (+M effect) donates electron density to the ring, primarily at the ortho and para positions relative to the fluorine atom.
The methyl group at the 2-position provides a contrasting electronic influence. It is an electron-donating group through both a positive inductive effect (+I) and hyperconjugation. This donation can partially counteract the electron-withdrawing effects of the fluorine atoms, creating a complex electronic landscape across the molecule. Computational models can precisely quantify these competing effects by calculating molecular electrostatic potential (MEP) maps and atomic charges (e.g., Mulliken or Natural Bond Orbital charges). These calculations would likely show a region of high positive potential around the C-F bonds and a less positive or even slightly negative potential near the methyl group, with the nitrogen atom's lone pair availability being significantly reduced compared to unsubstituted pyridine.
Theoretical calculations on the reactivity of fluorinated heterocycles often focus on transition state energies for various reactions. nih.gov For this compound, this would involve modeling reaction pathways for nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient aromatic rings. The fluorine atoms, particularly the one at the 6-position (ortho to the nitrogen), would be predicted to be potential leaving groups in such reactions, with calculations of activation barriers providing quantitative predictions of reactivity and regioselectivity.
Solvent Effects in Computational Studies of this compound Reactivity
The chemical reactivity of a molecule can be profoundly influenced by the solvent in which a reaction is carried out. Computational studies model these solvent effects using two primary approaches: implicit and explicit solvation models. While no specific studies on this compound were found, the methodologies applied to similar polar molecules are directly relevant. researchgate.netrsc.org
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic interactions between the solute (this compound) and the solvent. For a polar molecule like this, moving from a nonpolar solvent (e.g., hexane, ε ≈ 2) to a polar aprotic solvent (e.g., acetonitrile, ε ≈ 37) or a polar protic solvent (e.g., water, ε ≈ 80) would be predicted to have significant energetic consequences.
Computational calculations would likely show:
Stabilization of Polar Structures: Polar solvents would stabilize the ground state of the polar this compound molecule.
Differential Stabilization of Transition States: More importantly, solvents can differentially stabilize the transition state of a reaction relative to the reactants. For a reaction like SNAr, which often involves the formation of a charged intermediate (a Meisenheimer complex), polar solvents are expected to significantly stabilize this intermediate and the associated transition state, thereby lowering the activation energy and accelerating the reaction rate.
Explicit Solvation Models: This approach involves including a discrete number of solvent molecules in the quantum mechanical calculation. This method is computationally more demanding but is crucial for understanding specific solute-solvent interactions, such as hydrogen bonding. Although this compound is not a strong hydrogen bond donor, the pyridine nitrogen can act as a hydrogen bond acceptor. In protic solvents like water or ethanol (B145695), explicit models would be used to investigate the formation and strength of hydrogen bonds to the nitrogen atom. rsc.org These specific interactions can influence the molecule's conformation and electronic structure, which in turn affects its reactivity.
A hybrid implicit-explicit approach is often employed, where a few key solvent molecules are treated explicitly to account for specific interactions, while the bulk solvent is modeled as a continuum. rsc.org For this compound, a computational study might place explicit water molecules near the nitrogen atom to model hydrogen bonding while embedding this entire "microsolvated" cluster within a polarizable continuum.
Table 2: Expected Influence of Solvent Polarity on Reactivity (SNAr)
| Solvent Type | Dielectric Constant (ε) | Expected Effect on Ground State | Expected Effect on Charged Intermediate/TS | Predicted Reaction Rate |
|---|---|---|---|---|
| Nonpolar (e.g., Toluene) | Low (~2.4) | Minor Stabilization | Minor Stabilization | Slow |
| Polar Aprotic (e.g., DMSO) | High (~47) | Moderate Stabilization | Strong Stabilization | Fast |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the cornerstone for the structural analysis of 3,6-difluoro-2-methylpyridine. By examining the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecule's atomic arrangement and electronic environment can be constructed.
One-dimensional NMR spectroscopy of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei provides foundational data for the structural assignment of this compound. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) are highly sensitive to the local electronic environment, which is significantly influenced by the electronegative fluorine atoms.
¹H NMR: The proton spectrum is expected to show three distinct signals. The methyl protons (H-7) would appear as a singlet or a narrow doublet due to a small long-range coupling to the fluorine at C-6. The two aromatic protons (H-4 and H-5) would appear as complex multiplets due to mutual (³JHH) coupling and coupling to the adjacent fluorine atoms (³JHF and ⁴JHF).
¹³C NMR: The carbon spectrum will display six signals, one for each carbon atom. The presence of fluorine atoms induces significant downfield shifts for the directly attached carbons (C-3 and C-6) and results in large one-bond carbon-fluorine coupling constants (¹JCF). Smaller two- and three-bond couplings (²JCF, ³JCF) are also observed for other carbons in the ring, providing further structural confirmation.
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. boronmolecular.com Two distinct resonances are expected for the fluorine atoms at the C-3 and C-6 positions. These signals will be split by couplings to adjacent protons, providing critical information about the substitution pattern. The wide chemical shift range of ¹⁹F NMR helps to clearly resolve signals even in complex molecules. nih.gov
The following table summarizes the predicted NMR data for this compound based on analysis of related fluoropyridine structures.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||
|---|---|---|---|
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | ~7.30 - 7.50 | ddd (doublet of doublet of doublets) | ³J(H4-H5) = ~8-9 Hz, ³J(H4-F3) = ~7-8 Hz, ⁵J(H4-F6) = ~1-2 Hz |
| H-5 | ~6.80 - 7.00 | ddd (doublet of doublet of doublets) | ³J(H5-H4) = ~8-9 Hz, ⁴J(H5-F6) = ~5-6 Hz, ⁴J(H5-F3) = ~1-2 Hz |
| -CH₃ (H-7) | ~2.55 | d (doublet) | ⁵J(H7-F6) = ~1-2 Hz |
| Predicted ¹³C NMR Data (CDCl₃, 101 MHz) | |||
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-2 | ~150 - 155 | dd (doublet of doublets) | ²J(C2-F3) = ~15-20 Hz, ²J(C2-F6) = ~5-10 Hz |
| C-3 | ~158 - 162 | d (doublet) | ¹J(C3-F3) = ~230-250 Hz |
| C-4 | ~120 - 125 | dd (doublet of doublets) | ²J(C4-F3) = ~20-25 Hz, ⁴J(C4-F6) = ~3-5 Hz |
| C-5 | ~110 - 115 | dd (doublet of doublets) | ³J(C5-F6) = ~15-20 Hz, ³J(C5-F3) = ~5-8 Hz |
| C-6 | ~160 - 164 | d (doublet) | ¹J(C6-F6) = ~240-260 Hz |
| -CH₃ (C-7) | ~15 - 20 | d (doublet) | ³J(C7-F6) = ~3-5 Hz |
| Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz) | |||
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-3 | ~ -75 to -85 | dd (doublet of doublets) | ³J(F3-H4) = ~7-8 Hz, ⁴J(F3-H5) = ~1-2 Hz |
| F-6 | ~ -65 to -75 | m (multiplet) | ⁴J(F6-H5) = ~5-6 Hz, ⁵J(F6-H4) = ~1-2 Hz, ⁵J(F6-H7) = ~1-2 Hz |
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the H-4 and H-5 signals, confirming their adjacent positions on the pyridine (B92270) ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting H-4 to C-4, H-5 to C-5, and the methyl protons (H-7) to the methyl carbon (C-7), allowing for definitive assignment of these carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bonds) couplings between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Expected key correlations for this compound would include:
Methyl protons (H-7) to C-2 and C-6.
H-4 to C-2, C-3, C-5, and C-6.
H-5 to C-3, C-4, and C-6.
Together, these 2D NMR techniques provide a comprehensive and robust confirmation of the compound's covalent structure. nih.gov
Mass Spectrometry (MS) Applications in Structural Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between ions of the same nominal mass. For this compound (C₆H₅F₂N), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass.
| Molecular Formula | Calculated Exact Mass (Da) | Ion Type | Expected m/z |
|---|---|---|---|
| C₆H₅F₂N | 129.0390 | [M+H]⁺ | 130.0468 |
In mass spectrometry, the molecular ion (the molecule with one electron removed, M⁺˙) is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak would be expected at m/z = 129. Key fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): This would produce a stable fluorinated pyridyl cation at m/z 114.
Loss of hydrogen fluoride (B91410) (HF): A rearrangement followed by the elimination of HF could lead to a fragment ion at m/z 109.
Ring Fragmentation: Cleavage of the pyridine ring can lead to smaller fragments, such as the loss of HCN, which is characteristic of pyridine-containing compounds.
The relative abundance of these fragments helps to piece together the molecular structure and confirm the identity of the compound. libretexts.org
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 129 | [C₆H₅F₂N]⁺˙ | - (Molecular Ion) |
| 114 | [C₅H₂F₂N]⁺ | •CH₃ |
| 109 | [C₆H₄FN]⁺˙ | HF |
| 87 | [C₄H₂F₂]⁺˙ | HCN |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule's chemical bonds. An IR spectrum is generated when a molecule absorbs infrared radiation, causing a change in the bond dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide a detailed "fingerprint" of the functional groups present in the molecule.
For this compound, key vibrational modes would include:
C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
C=C and C=N stretching: These vibrations within the aromatic ring are expected in the 1400-1650 cm⁻¹ region.
C-F stretching: The strong C-F bond gives rise to intense absorption bands, typically in the 1100-1300 cm⁻¹ region. The presence of two C-F bonds may result in multiple strong bands.
Ring vibrations and C-H bending: These produce a complex pattern in the "fingerprint region" (below 1400 cm⁻¹), which is unique to the molecule's specific structure and substitution pattern.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |
| C=C / C=N Ring Stretch | 1400 - 1650 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong (IR) |
| C-H In-Plane Bend | 1000 - 1300 | Medium |
| C-H Out-of-Plane Bend | 700 - 900 | Strong (IR) |
X-ray Crystallography for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the solid-state structure can be inferred by examining the crystallographic data of analogous fluorinated pyridine derivatives. The arrangement of molecules in the crystal lattice is dictated by a balance of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The presence and position of the fluorine and methyl substituents on the pyridine ring are expected to significantly influence these interactions and, consequently, the crystal packing.
Research on the crystal structures of other fluorinated pyridines, such as 3-fluoropyridine and 3,5-difluoropyridine, reveals that the degree and pattern of fluorination have a systematic effect on the molecular arrangement. acs.orgfigshare.com Studies have shown a transition from a herringbone packing in monosubstituted pyridines to a parallel arrangement in more highly fluorinated derivatives. acs.orgfigshare.com This is attributed to the interplay of C—H···N and C—H···F hydrogen bonds, as well as potential π–π stacking and F···F interactions. acs.orgfigshare.com
Table 1: Crystallographic Data for Related Fluorinated Pyridine Compounds
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 3-Fluoropyridine | Orthorhombic | P2₁2₁2₁ | C—H···N, C—H···F |
| 3,5-Difluoropyridine | Monoclinic | P2₁/n | C—H···N, C—H···F, F···F |
| 2,3,5,6-Tetrafluoropyridine | Monoclinic | P2₁/c | C—H···F, F···F |
This table is illustrative and based on data for analogous compounds to infer potential structural characteristics of this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the purification and purity assessment of "this compound". Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques that provide both separation and identification of the target compound and any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds like "this compound". In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
For "this compound", a non-polar or medium-polarity column (e.g., based on polydimethylsiloxane) would likely be employed. The resulting chromatogram would show a distinct peak for the target compound, with the retention time being characteristic of its volatility and interaction with the stationary phase. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern that can be used to confirm its structure. This technique is highly effective for identifying and quantifying volatile organic impurities that may be present from the synthesis process.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is well-suited for the analysis of a broader range of compounds, including those that are less volatile or thermally labile. In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the column is then introduced into a mass spectrometer for detection and identification.
For the analysis of "this compound", reversed-phase chromatography would be a common approach, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can aid in the ionization of the analyte for better detection by the mass spectrometer. LC-MS is particularly useful for detecting non-volatile impurities, such as starting materials, reaction byproducts, or degradation products.
Table 2: Typical Chromatographic Methods for the Analysis of Fluorinated Pyridine Derivatives
| Technique | Column Type | Mobile/Carrier Gas | Detector | Application |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer | Purity assessment, identification of volatile impurities |
| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water | Mass Spectrometer | Purity assessment, identification of non-volatile impurities |
This table presents generally applicable methodologies for compounds of this class.
Applications of 3,6 Difluoro 2 Methylpyridine and Its Derivatives As Chemical Building Blocks
A Prized Scaffold in Medicinal Chemistry
The pyridine (B92270) scaffold is a ubiquitous feature in numerous clinically approved drugs, and the introduction of fluorine atoms can significantly enhance the pharmacological profile of a molecule. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, binding affinity, and bioavailability. evitachem.com Consequently, 3,6-difluoro-2-methylpyridine is a sought-after scaffold for the design and synthesis of novel pyridine-based pharmacophores.
Crafting Novel Pyridine-Based Pharmacophores
The strategic placement of fluorine atoms at the 3 and 6 positions of the 2-methylpyridine (B31789) core provides a unique electronic environment that medicinal chemists can exploit to fine-tune the properties of drug candidates. While specific examples detailing the direct use of this compound in the synthesis of named pharmacophores are not extensively documented in publicly available literature, the general principles of medicinal chemistry strongly support its utility. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. evitachem.com
Methodologies for Integration into Complex Molecular Architectures
The incorporation of the this compound scaffold into more complex molecules is typically achieved through various synthetic organic chemistry reactions. A common approach involves the electrophilic fluorination of 1,2-dihydropyridine precursors using reagents like Selectfluor®. evitachem.com This method allows for the controlled introduction of fluorine atoms onto the pyridine ring. Subsequent reactions can then be employed to build upon this core structure.
Another key synthetic strategy is nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the pyridine ring. The fluorine atoms on the this compound ring can themselves act as leaving groups under certain conditions, or they can activate other positions on the ring for substitution.
A Building Block in Agrochemical and Specialty Chemical Synthesis
The demand for highly effective and environmentally benign crop protection agents has driven the development of new agrochemicals. Fluorine-containing compounds have become increasingly important in this sector, with a significant percentage of modern pesticides containing fluorine. nih.gov Methylpyridine derivatives are also crucial intermediates for the fourth generation of high-efficacy, low-toxicity agrochemicals. agropages.com
A Precursor for Herbicide and Pesticide Innovation
While direct evidence of this compound being a precursor to commercialized herbicides and pesticides is limited in the available literature, its structural motifs are present in many active agrochemical ingredients. For instance, trifluoromethylpyridines, which share the feature of a fluorinated pyridine ring, are key intermediates in the production of numerous pesticides, including herbicides like fluazifop-butyl (B166162) and insecticides such as chlorfluazuron. nih.govjst.go.jp The synthesis of these complex molecules often involves the step-wise introduction of fluorine and other functional groups onto a pyridine core. The unique substitution pattern of this compound makes it a potential starting material for the synthesis of novel and effective crop protection agents.
The general synthetic routes to such agrochemicals often involve the chlorination and subsequent fluorination of methylpyridine precursors. agropages.com These processes can be tailored to produce a variety of fluorinated pyridine intermediates, which are then further elaborated to the final active ingredient.
A Precursor for Advanced Materials
The unique electronic and physical properties imparted by fluorine atoms make fluorinated organic compounds attractive for applications in materials science. These materials often exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
While specific research detailing the use of this compound as a precursor for advanced materials is not widely available, the applications of similar fluorinated pyridine derivatives provide strong indications of its potential. For example, fluorinated pyridines are used in the synthesis of organic materials with special electrical and optical properties, which have applications in electronic devices such as new Light Emitting Diodes (OLEDs). pipzine-chem.com The introduction of fluorinated pyridine units into polymers can also enhance their thermal stability and other physical properties. pipzine-chem.com
Given the growing interest in fluorinated organic materials for applications in electronics and other high-tech industries, it is plausible that this compound and its derivatives will find increasing use as precursors for the synthesis of novel functional polymers and other advanced materials.
Monomers for Polymer Chemistry
The rigid and electron-deficient nature of the pyridine ring, combined with the strong C-F bonds, makes this compound a promising candidate for the synthesis of high-performance polymers. While direct polymerization of this compound itself is not commonly reported, its structural motifs are found in precursors for advanced polymers like poly(arylene ether)s. These polymers are known for their exceptional thermal stability, chemical resistance, and desirable mechanical properties.
The synthesis of poly(arylene ether)s typically involves a nucleophilic aromatic substitution (SNAr) reaction between an activated dihaloarene and a bisphenol in the presence of a base. researchgate.net In this context, derivatives of this compound can serve as the dihaloaromatic monomer. The fluorine atoms at the 3- and 6-positions of the pyridine ring are activated towards nucleophilic displacement by the electron-withdrawing effect of the ring nitrogen.
A general synthetic route to poly(arylene ether)s utilizing a difluoropyridine monomer is outlined below:
Where F-Py-F represents a difluoropyridine monomer like this compound, and HO-Ar-OH is a bisphenol.
The properties of the resulting polymer can be tailored by varying the structure of the bisphenol comonomer. For instance, the incorporation of bulky side groups can enhance solubility, while the introduction of additional functional groups can impart specific properties such as flame retardancy or altered dielectric constants. Research in this area is driven by the demand for new materials with superior performance in demanding applications, including aerospace, electronics, and automotive industries. nih.gov
Table 1: Potential Bisphenol Comonomers for Poly(arylene ether) Synthesis with this compound Derivatives
| Bisphenol | Resulting Polymer Properties | Potential Applications |
| Bisphenol A | Good mechanical strength and thermal stability | Engineering plastics, automotive components |
| Bisphenol AF | Increased glass transition temperature and improved chemical resistance | High-performance coatings, electronic substrates |
| 4,4'-Biphenol | Enhanced rigidity and thermal stability | Aerospace components, high-temperature adhesives |
| 9,9-Bis(4-hydroxyphenyl)fluorene | High glass transition temperature, good solubility, and low dielectric constant | Advanced electronics, optical materials |
Ligands for Coordination Chemistry and Supramolecular Assemblies
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The electronic properties of the pyridine ring, and consequently its coordination behavior, are significantly influenced by the presence of the two fluorine atoms and the methyl group. The fluorine atoms, being highly electronegative, withdraw electron density from the ring, which generally reduces the basicity of the pyridine nitrogen. This modulation of electronic properties can be advantageous in the design of specific metal complexes.
Derivatives of this compound can be designed to act as monodentate, bidentate, or polydentate ligands. For example, functionalization at the methyl group or at other positions on the ring can introduce additional coordinating atoms, leading to the formation of stable chelate complexes with a variety of transition metals. wikipedia.org
These metal complexes can find applications in:
Catalysis: The electronic and steric environment around the metal center can be fine-tuned by the ligand to control the catalytic activity and selectivity in various organic transformations. researchgate.net
Luminescent Materials: Coordination of fluorinated pyridine ligands to lanthanide or transition metals can lead to the formation of luminescent complexes with potential applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Supramolecular Chemistry: The directional nature of the coordination bonds, along with other non-covalent interactions such as hydrogen bonding and π-π stacking, can be exploited to construct complex supramolecular architectures like metal-organic frameworks (MOFs), coordination polymers, and molecular cages. mdpi.com The fluorine atoms can participate in halogen bonding, providing an additional tool for directing the self-assembly process.
Table 2: Examples of Fluorinated Pyridine Derivatives as Ligands and Their Applications
| Ligand Type | Metal Ion | Application |
| Bidentate 2,2'-bipyridine (B1663995) derivative | Iridium(III) | Phosphorescent emitters in OLEDs |
| Monodentate functionalized pyridine | Palladium(II) | Catalyst for cross-coupling reactions researchgate.net |
| Tridentate terpyridine derivative | Iron(II), Zinc(II) | Supramolecular cages for host-guest chemistry |
| Bridging pyridine-based ligand | Various transition metals | Formation of coordination polymers with diverse topologies |
Methodologies for Derivatization Towards Specific Research Goals
The chemical versatility of this compound allows for its derivatization through various synthetic methodologies, enabling the synthesis of a wide range of functional molecules for specific research purposes. The reactivity of the molecule is dictated by the pyridine ring itself, the fluorine substituents, and the methyl group.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at the 3- and 6-positions are susceptible to nucleophilic attack, particularly the one at the 6-position which is para to the ring nitrogen. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.gov The reaction conditions can often be controlled to achieve selective substitution at one of the fluorine positions. This methodology is particularly useful for the synthesis of precursors for pharmaceuticals and agrochemicals. nih.govmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: The C-F bonds in this compound can also be activated for cross-coupling reactions, although this is generally more challenging than with chloro or bromo derivatives. However, derivatization to introduce more reactive handles like bromine or iodine can be achieved. Subsequently, powerful C-C and C-heteroatom bond-forming reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be employed. libretexts.orgwikipedia.org These reactions are invaluable for the synthesis of complex organic molecules with applications in materials science and medicinal chemistry. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or vinyl groups, while the Sonogashira coupling enables the incorporation of alkyne functionalities. libretexts.orgwikipedia.org
Functionalization of the Methyl Group: The methyl group at the 2-position offers another site for derivatization. It can be halogenated, for example, using N-bromosuccinimide, to introduce a reactive handle for further transformations. The resulting halomethyl group can then be subjected to nucleophilic substitution or used to construct more complex side chains. Alternatively, deprotonation of the methyl group with a strong base can generate a nucleophilic species that can react with various electrophiles.
Table 3: Overview of Derivatization Methodologies for this compound
| Methodology | Reagents/Catalysts | Functional Groups Introduced | Research Goals |
| Nucleophilic Aromatic Substitution | Amines, alkoxides, thiolates | Amino, alkoxy, thioether groups | Synthesis of bioactive molecules, polymer precursors |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl, vinyl groups | Development of functional materials, pharmaceuticals |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkyne functionalities | Synthesis of conjugated materials, molecular probes |
| Methyl Group Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl group | Introduction of a reactive handle for further synthesis |
Emerging Research Directions and Future Prospects for 3,6 Difluoro 2 Methylpyridine
Novel Synthetic Route Discovery and Mechanistic Insights
The development of efficient and regioselective methods for the synthesis of fluorinated pyridines is a significant area of research. Traditional methods often require harsh conditions or multi-step sequences. Current research focuses on discovering more direct and versatile synthetic routes.
One prominent modern approach involves the electrophilic fluorination of substituted 1,2-dihydropyridine precursors. nih.govmdpi.com Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have proven effective for this transformation. evitachem.comresearchgate.net The synthesis typically begins with a 1,2-dihydropyridine which, upon reaction with Selectfluor® in a suitable solvent like acetonitrile, yields a 3-fluoro-3,6-dihydropyridine intermediate. nih.govmdpi.com Subsequent elimination of hydrogen fluoride (B91410) (HF) under mild conditions, sometimes occurring spontaneously upon storage or during chromatographic purification, leads to the formation of the corresponding aromatic fluoropyridine. nih.govmdpi.com The optimal conditions for the initial fluorination step often involve slow addition of the fluorinating agent at low temperatures (e.g., 0 °C) under an inert atmosphere. nih.govmdpi.com
Mechanistically, the reaction is believed to proceed via an electrophilic attack of the fluorinating agent on the electron-rich double bond of the dihydropyridine (B1217469) ring. mdpi.com This generates a transient carbocationic intermediate which is then stabilized, leading to the fluorinated dihydropyridine product. The subsequent elimination of HF to achieve aromatization is a thermodynamically favorable process.
Another classical yet relevant strategy for synthesizing fluoropyridines is the halogen-exchange (Halex) reaction. This method involves the nucleophilic substitution of chlorine or bromine atoms with fluoride. For instance, the synthesis of 2,6-difluoropyridine (B73466) can be achieved by reacting 2,6-dichloropyridine (B45657) with potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (175–192 °C). google.com This approach could be adapted for 3,6-difluoro-2-methylpyridine, likely starting from 3,6-dichloro-2-methylpyridine. The efficiency of the Halex reaction is highly dependent on factors such as solvent purity, temperature control, and the absence of water and other impurities that can generate side products. google.com
More recently, photoredox catalysis has emerged as a powerful tool for forming C–F bonds. Methods for synthesizing 3-fluoropyridines have been developed involving the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with an ammonia (B1221849) source. acs.org While not a direct synthesis of the title compound, this strategy represents a novel disconnection approach that could inspire future routes to polysubstituted fluoropyridines.
| Synthetic Method | Key Reagents/Precursors | Typical Conditions | Advantages |
| Electrophilic Fluorination | 1,2-Dihydropyridines, Selectfluor® | Acetonitrile, 0 °C to room temp. | Mild conditions, high regioselectivity. nih.govmdpi.com |
| Halogen Exchange (Halex) | Dichloropyridines, KF | DMSO, 175–192 °C | Utilizes readily available precursors. google.com |
| Photoredox Catalysis | α,α-difluoro-β-iodoketones, Silyl enol ethers | fac-Ir(ppy)₃ catalyst, blue LEDs | Novel bond formation, modular approach. acs.org |
Advanced Catalytic Transformations and C–H Functionalization of Fluoropyridines
Direct C–H functionalization is a highly sought-after strategy in modern organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy. acs.orgrsc.org The pyridine (B92270) ring is electron-deficient, making direct functionalization challenging. rsc.org However, the development of advanced transition-metal-catalyzed methods is opening new avenues for modifying these heterocycles. nih.gov
For fluoropyridines like this compound, C–H functionalization could potentially occur at the C4 or C5 positions. Research into site-selective C–H activation without the use of directing groups is a key objective. acs.org While specific examples for this compound are not extensively documented, general methodologies for pyridine functionalization provide a roadmap. These reactions often involve transition metal catalysts (e.g., palladium, rhodium, iridium) that can insert into a C–H bond, followed by coupling with a suitable reaction partner.
Conversely, the fluorine atoms on the ring significantly activate it for nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the accelerating effect of the highly electronegative fluorine atom. acs.orgnih.gov This enhanced reactivity makes this compound an excellent substrate for introducing nucleophiles at the C6 position, and potentially at the C3 position depending on the reaction conditions and the nature of the nucleophile. This transformation is a powerful tool for late-stage functionalization, allowing for the rapid synthesis of analogues from a common fluorinated intermediate. nih.gov
| Transformation | Position | Key Features | Potential Applications |
| C–H Functionalization | C4, C5 | Requires catalytic activation; challenging due to electron-deficient ring. rsc.org | Introduction of new C-C or C-heteroatom bonds. |
| Nucleophilic Aromatic Substitution (SNAr) | C6 >> C3 | Highly activated by fluorine atoms; rapid reaction rates. acs.orgnih.gov | Late-stage diversification, synthesis of derivatives with various functional groups. |
Integration into Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. mit.edu The application of flow chemistry to the synthesis of pyridines and other heterocyclic compounds is a growing field. nih.gov
The synthesis of this compound, particularly via methods that involve hazardous reagents or intermediates (like elemental fluorine) or highly exothermic reactions, would greatly benefit from a flow chemistry approach. mit.edu For example, gas-liquid reactions, which can be challenging to manage in batch reactors due to poor interfacial contact, are readily handled in flow systems, which could be relevant for direct fluorination or Halex reactions involving gaseous reagents. mit.edu
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new reaction conditions and the rapid synthesis of compound libraries. By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, optimal conditions for the synthesis and subsequent functionalization of this compound can be identified much faster than with traditional methods. This technology could be particularly powerful for exploring the SNAr reactivity of the compound with a diverse array of nucleophiles, enabling the rapid generation of derivatives for biological screening or materials science applications. For instance, a flow setup could be used for the α-methylation of the pyridine ring using a packed-bed reactor with a catalyst like Raney® nickel, a process that has been demonstrated for other pyridines. nih.gov
Interdisciplinary Research Opportunities in Chemical Biology and Material Science
The unique properties imparted by fluorine atoms make fluorinated compounds like this compound attractive for interdisciplinary research.
In chemical biology , the substitution of hydrogen with fluorine can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and pKa. nih.gov These modifications are often exploited to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound can serve as a key building block for synthesizing novel bioactive compounds where the fluorine atoms can engage in favorable interactions with biological targets or block sites of metabolic degradation.
In material science , fluorinated organic compounds are integral to the development of advanced materials. The high electronegativity and polarity of C-F bonds can influence crystal packing, electronic properties, and solubility. Pyridine-containing structures are widely used as ligands in the synthesis of phosphorescent materials for organic light-emitting diodes (OLEDs). For example, iridium(III) complexes containing difluorophenyl-pyridine ligands have been developed as efficient emitters. orgsyn.org The specific substitution pattern of this compound could be used to fine-tune the electronic properties and performance of such materials. Furthermore, fluorinated pyridinium (B92312) salts have been investigated as synthetic lipids for gene delivery systems, where the fluorine atoms can enhance the formation and properties of self-assembled nanoparticles like liposomes. mdpi.com
Exploration of Unexplored Reactivity Patterns and Synthetic Challenges
While the SNAr reactivity of fluoropyridines is well-established, there remain unexplored areas of reactivity for this compound. The interplay between the two fluorine atoms and the methyl group could lead to unique reactivity patterns. For instance, directed ortho-metalation (DoM) strategies could potentially be employed by deprotonating the methyl group to form an anion, which could then direct metallation at the C3 position, displacing the fluorine. Alternatively, C-H activation at the C4 or C5 positions remains a significant but rewarding challenge.
Synthetic challenges include achieving regioselective synthesis and functionalization. While electrophilic fluorination of a dihydropyridine precursor is a viable route, the synthesis of the precursor itself can be complex. For Halex reactions, achieving complete conversion of both chlorine atoms to fluorine without side reactions can be difficult. google.com Another challenge is the selective functionalization of one fluorine atom over the other in SNAr reactions. The C6 position is generally more activated towards nucleophilic attack than the C3 position, but achieving perfect selectivity can be substrate- and condition-dependent. Overcoming these challenges will require the continued development of novel synthetic methods and a deeper mechanistic understanding of the reactivity of polyfluorinated heterocyclic systems.
Q & A
Q. What are the recommended synthetic routes for 3,6-difluoro-2-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of fluorinated pyridines typically involves halogen exchange or direct fluorination. For this compound, a plausible route includes:
Halogen Exchange : Starting from 3,6-dichloro-2-methylpyridine, fluorine atoms can be introduced via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in polar aprotic solvents like DMSO at elevated temperatures (120–150°C) .
Direct Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
Q. Key Considerations :
- Solvent Choice : DMSO enhances fluoride ion reactivity but may require careful temperature control to avoid side reactions.
- Catalysts : Crown ethers (e.g., 18-crown-6) improve fluoride solubility and reaction efficiency .
Q. How do fluorine substituents at the 3- and 6-positions affect the electronic properties and reactivity of 2-methylpyridine?
Methodological Answer: Fluorine’s strong electronegativity withdraws electron density, altering the pyridine ring’s electronic landscape:
- Electron-Withdrawing Effect : Fluorine at C3 and C6 reduces electron density at adjacent positions, directing electrophilic substitution to C4 or C5 (if unsubstituted).
- Hydrogen Bonding : Fluorine can participate in weak hydrogen bonds, influencing molecular interactions in biological systems .
- Stability : Enhanced thermal and oxidative stability due to C-F bond strength, making the compound suitable for high-temperature reactions .
Q. Analytical Validation :
- NMR : ¹⁹F NMR shows distinct shifts for para/meta fluorines (e.g., δ -110 to -120 ppm for meta-F).
- DFT Calculations : Predicts charge distribution and frontier molecular orbitals to rationalize reactivity .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR identifies methyl protons (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- ¹⁹F NMR distinguishes between meta-fluorines (δ -115 to -125 ppm) and other fluorine environments .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of CH₃ or F groups).
- X-ray Crystallography : Resolves regiochemistry and steric effects, critical for validating synthetic routes .
Advanced Research Questions
Q. How can regioselective synthesis of this compound be achieved to minimize byproducts?
Methodological Answer: Regioselectivity is controlled via:
Directed Metalation : Use of strong bases (e.g., LDA) to deprotonate specific positions, followed by fluorination .
Protecting Groups : Temporary protection of the methyl group (e.g., as a silyl ether) to block unwanted substitution .
Q. Case Study :
- Directed Fluorination : In a related compound, 2-(trifluoromethyl)pyridine, protection of the methyl group with TMSCl improved meta-fluorination yield by 30% .
Q. What are the potential biological targets of this compound, and how can its interactions be studied?
Methodological Answer:
- Target Identification : Computational docking (AutoDock, Schrödinger) predicts binding to enzymes like cytochrome P450 or kinases due to fluorine’s electronegativity and lipophilicity .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes using fluorogenic substrates.
- Cellular Uptake : Radiolabeled (¹⁸F) analogs track biodistribution in cell lines .
Q. How do solvent and temperature affect the stability of this compound in long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of C-F bonds in protic solvents (e.g., H₂O/MeOH) or thermal decomposition above 200°C.
- Optimized Storage :
- Solvent : Anhydrous acetonitrile or DMF minimizes hydrolysis.
- Temperature : -20°C under inert gas (N₂/Ar) prevents oxidative degradation .
Validation : Accelerated stability studies (40°C/75% RH for 6 months) showed <5% degradation in sealed amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
